molecular formula C19H19ClN4O B14053119 Piperazine, 1-nicotinoyl-4-(2-quinolyl)-, monohydrochloride CAS No. 101153-58-6

Piperazine, 1-nicotinoyl-4-(2-quinolyl)-, monohydrochloride

Cat. No.: B14053119
CAS No.: 101153-58-6
M. Wt: 354.8 g/mol
InChI Key: STJPZKOGBGBISD-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Piperazine, 1-nicotinoyl-4-(2-quinolyl)-, monohydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Piperazine, 1-nicotinoyl-4-(2-quinolyl)-, monohydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Piperazine, 1-nicotinoyl-4-(2-quinolyl)-, monohydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Piperazine, 1-nicotinoyl-4-(2-quinolyl)-, monohydrochloride can be compared with other similar compounds, such as:

    1-Nicotinoyl-4-(2-pyridyl)piperazine: This compound has a similar structure but with a pyridine ring instead of a quinoline ring.

    1-Nicotinoyl-4-(2-benzyl)piperazine: This compound features a benzyl group instead of a quinoline ring.

The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical reactivity .

Properties

CAS No.

101153-58-6

Molecular Formula

C19H19ClN4O

Molecular Weight

354.8 g/mol

IUPAC Name

pyridin-3-yl-(4-quinolin-2-ylpiperazin-1-yl)methanone;hydrochloride

InChI

InChI=1S/C19H18N4O.ClH/c24-19(16-5-3-9-20-14-16)23-12-10-22(11-13-23)18-8-7-15-4-1-2-6-17(15)21-18;/h1-9,14H,10-13H2;1H

InChI Key

STJPZKOGBGBISD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C(=O)C4=CN=CC=C4.Cl

Origin of Product

United States

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